
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Overview
Description
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a compound that is structurally related to a series of piperidine derivatives known for their pharmacological activities. Piperidine derivatives have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhanced AChE activity is associated with neurodegenerative diseases such as Alzheimer's disease, making AChE inhibitors valuable for their therapeutic potential .
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, compound 13e, a potent AChE inhibitor, was synthesized by incorporating an indanone moiety into the piperidine structure . Another study reported the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which involved reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, was developed using diastereoselective reduction and isomerization steps . Microbial reduction has also been employed to produce enantiomerically pure piperidine derivatives, demonstrating the utility of biocatalysis in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, providing insights into the spatial arrangement of the molecule, which is essential for understanding its binding to AChE . The stereochemistry of the piperidine ring and the substituents attached to it play a significant role in the compound's biological activity and selectivity.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The introduction of different substituents and functional groups can dramatically enhance the activity of these compounds. For example, substituting the benzamide moiety with a bulky group or introducing an alkyl or phenyl group at the nitrogen atom of benzamide has been shown to increase anti-AChE activity . These modifications can affect the basicity of the nitrogen atom in the piperidine ring, which is an important factor in the compound's activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The crystal structure analysis provides information on the compound's solid-state properties, which can affect its formulation and delivery as a therapeutic agent . The stereochemistry of the piperidine derivatives, as indicated by the high diastereo- and enantioselectivity in microbial reductions, is also a critical factor in determining the compound's pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Microbial Reduction and Stereospecificity
A study conducted by Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is structurally related to (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This study demonstrated that the majority of evaluated microorganisms produced ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product with high diastereo- and enantioselectivities. This indicates the compound’s potential in microbial biotransformation processes and its stereospecific applications (Guo et al., 2006).
Asymmetric Synthesis in Pharmaceutical Compounds
Jona et al. (2009) developed an efficient and practical asymmetric synthesis method for a derivative of piperidine-1,3-dicarboxylate, which is a useful intermediate in the synthesis of nociceptin antagonists. This method highlights the importance of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in synthesizing complex pharmaceutical compounds (Jona et al., 2009).
Role in Synthesis of Protein Kinase Inhibitors
Hao et al. (2011) described the asymmetric synthesis of a compound starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, which led to the creation of a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This underscores the compound's potential use in the development of important therapeutic agents (Hao et al., 2011).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. This research is significant as it demonstrates the potential therapeutic applications of piperidine derivatives in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Enantioselective Benzylation
Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. This study is important for the synthesis of biologically active compounds that contain a chiral 3-benzylpiperidine backbone, highlighting the versatility of piperidine-1,3-dicarboxylate derivatives in creating chiral compounds (Wang et al., 2018).
Safety and Hazards
The safety information for “®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRONXOELMBCSE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582129 | |
| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |
CAS RN |
435275-85-7 | |
| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

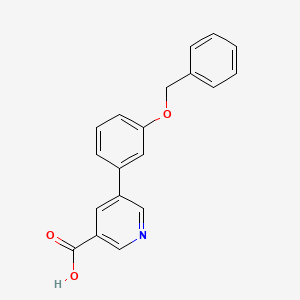
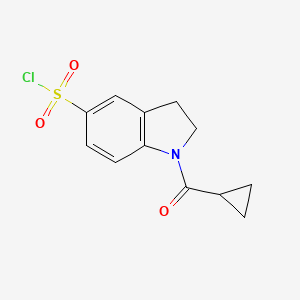


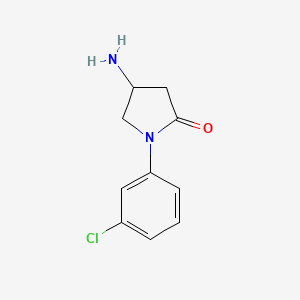
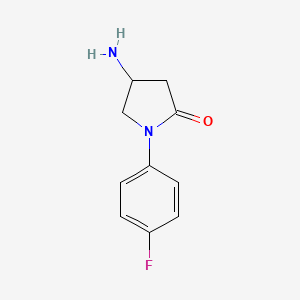

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
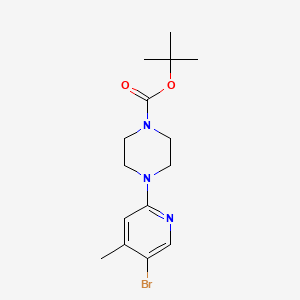

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

